molecular formula C19H15F3N2O2 B11607641 N-(3-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide CAS No. 5178-21-2

N-(3-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

Cat. No.: B11607641
CAS No.: 5178-21-2
M. Wt: 360.3 g/mol
InChI Key: HPSFYNDNYDCECG-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide is a synthetic indole derivative characterized by a trifluoroacetyl group at the indole’s 3-position and an acetamide-linked 3-methylphenyl substituent at the 1-position. Its molecular formula is C₁₉H₁₅F₃N₂O₂, with a molecular weight of 360.33 g/mol .

Properties

CAS No.

5178-21-2

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C19H15F3N2O2/c1-12-5-4-6-13(9-12)23-17(25)11-24-10-15(18(26)19(20,21)22)14-7-2-3-8-16(14)24/h2-10H,11H2,1H3,(H,23,25)

InChI Key

HPSFYNDNYDCECG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

Biological Activity

N-(3-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide (CAS Number: 5178-21-2) is a synthetic compound derived from indole, known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₅F₃N₂O₂
Molecular Weight360.33 g/mol
Density1.3 g/cm³
Boiling Point535.6 °C
Flash Point277.7 °C
LogP4.98

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Effects

Research has shown that this compound possesses antimicrobial properties against a range of pathogens. A study conducted on bacterial strains revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial activity at low concentrations .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Kinases : The compound has been identified as a potential inhibitor of certain protein kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Gene Expression : It affects the expression levels of genes associated with cell cycle regulation and apoptosis.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives, including this compound. The results indicated that modifications to the indole structure significantly enhance its cytotoxicity against cancer cells. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

In an investigation into antimicrobial agents, this compound was tested against multi-drug resistant strains of bacteria. The findings demonstrated that it exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy and reducing resistance development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide as an anticancer agent. Indole derivatives are known for their ability to modulate various cellular pathways involved in cancer progression. For instance, compounds similar to this one have been shown to inhibit key proteins involved in tumor growth and metastasis.

Case Study:
In a study examining indole derivatives, compounds with similar structural features were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancer cells compared to normal cells. The results indicated that these compounds could serve as leads for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Indole-based compounds have shown effectiveness against a range of bacterial and fungal pathogens. The trifluoroacetyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Case Study:
A related study reported that indole derivatives exhibited minimum inhibitory concentrations (MICs) against strains of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains, suggesting that this class of compounds could be valuable in combating antibiotic resistance .

Neurological Applications

There is emerging interest in the neurological applications of indole derivatives. Some studies have suggested that such compounds can modulate neurotransmitter systems and may possess neuroprotective properties.

Case Study:
Research into similar indole-based compounds has indicated potential efficacy in models of neurodegenerative diseases, where they were found to exert protective effects on neuronal cells under stress conditions . This highlights the versatility of this compound in addressing complex health issues.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cell lines; potential as a lead compound
Antimicrobial ActivityEffective against MRSA and other resistant strains; low MIC values observed
Neurological EffectsPotential neuroprotective properties; modulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Indole (Position 2/5) Acetamide-Linked Group Molecular Formula Molecular Weight (g/mol) Yield (%) Key References
N-(3-methylphenyl)-2-[3-(trifluoroacetyl)indol-1-yl]acetamide None 3-methylphenyl C₁₉H₁₅F₃N₂O₂ 360.33 N/A
N-(2,5-bis(4-fluorophenyl)-3-(trifluoroacetyl)-1H-indol-7-yl) acetamide (4a) 2,5-bis(4-fluorophenyl) 4-fluorophenyl C₂₃H₁₅F₆N₂O₂ 482.37 74
N-(5-(4-fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl) acetamide (4g) 5-(4-fluorostyryl), 2-(4-methoxyphenyl) 4-fluorophenyl C₂₈H₂₁F₄N₂O₃ 525.47 72
N-cyclopentyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide None Cyclopentyl C₁₈H₁₇F₃N₂O₂ 350.34 N/A
2-(1H-Indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide None 3-(trifluoromethyl)phenyl C₁₇H₁₃F₃N₂O 318.29 N/A

Key Observations :

  • Electron-Withdrawing vs. Substituents like 4-methoxyphenyl (electron-donating) or 4-fluorostyryl (electron-withdrawing) modulate electronic effects and steric bulk, affecting reactivity and solubility .
  • Synthetic Yields : Yields for analogs 4a and 4g range from 72–74%, while cyclopentyl and trifluoromethylphenyl derivatives () lack reported yields. Reaction conditions (e.g., TFAA in THF/CH₃CN) are consistent across syntheses .

Structural-Activity Relationships (SAR) :

  • Meta-Substitution Effects : highlights that meta-substituted acetamides (e.g., 3-CH₃ or 3-Cl on phenyl) exhibit distinct crystal packing due to electronic effects . This may parallel the enhanced stability of the 3-methylphenyl group in the parent compound.
  • Trifluoromethyl vs.

Physicochemical and Crystallographic Properties

  • Crystal Structures: Meta-substituted trichloro-acetamides () crystallize in monoclinic systems, with electron-withdrawing groups (e.g., NO₂) reducing symmetry . While crystallographic data for the parent compound are absent, analogs like 4c (mp. 255–257°C) and 4d (mp. 254–257°C) suggest high thermal stability due to rigid indole cores .
  • Spectroscopic Data : IR and ¹H-NMR spectra for analogs (e.g., 4f in ) confirm trifluoroacetyl C=O stretches at ~1657 cm⁻¹ and acetamide NH peaks at ~3185 cm⁻¹ .

Q & A

Q. What are the established synthetic routes for N-(3-methylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide, and how can reaction conditions be optimized?

The compound is synthesized via coupling reactions between substituted indole-acetic acid derivatives and aromatic amines. A common approach involves activating the indole core at the 3-position with a trifluoroacetyl group, followed by amidation with 3-methylphenylamine. Key optimization parameters include:

  • Catalyst selection : Use of coupling agents like EDC/HOBt for amide bond formation.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis of the trifluoroacetyl group .

Q. How is the antioxidant activity of this compound evaluated, and what methodological considerations apply?

Antioxidant activity is assessed using in vitro assays such as:

  • DPPH radical scavenging : Measures hydrogen-donating capacity at 517 nm.
  • FRAP assay : Quantifies Fe³⁺ to Fe²⁺ reduction at 593 nm.
    Critical considerations include:
  • Concentration range : 10–100 μM to avoid solubility issues.
  • Positive controls : Ascorbic acid or Trolox for assay validation.
  • Interference correction : Account for absorbance overlap from the indole moiety .

Q. What spectroscopic techniques are used for structural characterization, and how are spectral discrepancies resolved?

  • FT-IR : Confirms amide C=O (1650–1680 cm⁻¹) and indole N-H (3400 cm⁻¹) stretches.
  • NMR : 1H^1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm).
  • XRD : Resolves ambiguities in stereochemistry or crystallinity (e.g., triclinic systems with α = 64.599°, β = 80.727° for related acetamide derivatives) .
    Discrepancies arise from solvent-induced conformational changes; computational modeling (DFT) is recommended to validate experimental data .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s pharmacokinetic properties and target binding?

The trifluoroacetyl group:

  • Enhances lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.
  • Modulates electronic effects : Electron-withdrawing nature stabilizes the indole π-system, enhancing interactions with enzymes like COX-2 or cytochrome P450.
  • Metabolic stability : Resistance to esterase-mediated hydrolysis prolongs half-life in vivo .

Q. What strategies address contradictory bioactivity data across different assay systems?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

  • Protein binding : Use equilibrium dialysis to measure free fraction.
  • Redox interference : Validate assays in presence of biological reductants (e.g., glutathione).
  • Dose-response modeling : Apply Hill slopes to distinguish specific vs. nonspecific effects.
    Example: A FRAP IC₅₀ of 25 μM may correlate poorly with cellular ROS inhibition if intracellular thiols quench the compound .

Q. How can computational tools predict structure-activity relationships (SAR) for derivatives of this compound?

  • Molecular docking : Use AutoDock Vina to map interactions with antioxidant enzymes (e.g., SOD, catalase).
  • QSAR models : Train on datasets with substituent variations (e.g., methyl → methoxy) to predict IC₅₀ values.
  • ADMET prediction : SwissADME estimates bioavailability and toxicity risks (e.g., CYP inhibition).
    Validation requires synthesis of at least 10 derivatives with systematic substituent changes .

Methodological Challenges and Solutions

Q. How is crystallinity optimized for X-ray diffraction studies of this compound?

  • Solvent screening : Use mixed solvents (e.g., CHCl₃/hexane) to slow crystallization.
  • Temperature gradients : Gradual cooling from 40°C to 4°C yields larger crystals.
  • Data collection : Resolve disorder in the trifluoroacetyl group using SHELXL refinement (R-factor < 0.05) .

Q. What in vitro models are suitable for evaluating neuroprotective or anticancer potential?

  • Neuroprotection : Primary cortical neurons exposed to H₂O₂ or Aβ peptides, with viability assessed via MTT assay.
  • Anticancer : NCI-60 cell line panel screened at 1–50 μM; GI₅₀ values < 10 μM warrant mechanistic studies (e.g., apoptosis via Annexin V/PI staining) .

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